(2-Bromo-1-cyclopropylethyl)cyclopropane
Description
Historical Context and Evolution of Cyclopropane (B1198618) Chemistry
The journey into the world of cyclopropane chemistry began in 1881 with the pioneering work of August Freund. bohrium.com He synthesized the parent cyclopropane molecule by treating 1,3-dibromopropane (B121459) with sodium, an intramolecular version of the Wurtz reaction. bohrium.com This discovery of a stable molecule with a three-membered carbon ring challenged the existing theories of chemical bonding and opened a new chapter in organic chemistry. For a significant period, cyclopropane was primarily of theoretical interest due to its unusual structure and bonding. However, its potent anesthetic properties, discovered in 1929, propelled it into the medical field, leading to its industrial production. bohrium.comresearchgate.net While its use as an anesthetic has since been discontinued (B1498344) due to its flammability, the study of cyclopropane and its derivatives has flourished, leading to the development of numerous synthetic methods, including cyclopropanation reactions of alkenes with carbenes or carbenoids. nih.govmdpi.com Today, the cyclopropane motif is recognized as a key structural element in a variety of natural products and pharmacologically active molecules. nih.gov
Significance of Strained Rings in Synthetic Methodologies and Chemical Reactivity
Cyclopropane's unique reactivity stems from its significant ring strain, a consequence of its C-C-C bond angles being constrained to 60° instead of the ideal 109.5° for sp³-hybridized carbon atoms. guidechem.comwikipedia.org This strain energy, approximately 27 kcal/mol, makes the C-C bonds in cyclopropane weaker and imparts them with a higher p-character, leading to behavior that is often compared to that of a carbon-carbon double bond. stackexchange.comcymitquimica.com This "alkene-like" character allows cyclopropanes to undergo a variety of ring-opening reactions with electrophiles, radicals, and transition metals, which are not observed in larger, strain-free cycloalkanes. bohrium.comscispace.com
In synthetic organic chemistry, this inherent reactivity is harnessed to construct more complex molecular frameworks. The relief of ring strain provides a powerful thermodynamic driving force for many reactions. guidechem.combeilstein-journals.org Functionalized cyclopropanes serve as versatile building blocks, participating in ring-opening and ring-expansion reactions to afford a diverse array of acyclic and cyclic products. researchgate.net The stereoelectronic properties of the cyclopropane ring can also be exploited to control the stereochemistry of adjacent reactive centers.
Role of Organobromine Functionalities in Modulating Molecular Reactivity
Organobromine compounds are indispensable reagents and intermediates in organic synthesis. nih.gov The carbon-bromine bond, while relatively stable, is also readily cleaved, making bromine an excellent leaving group in nucleophilic substitution and elimination reactions. cymitquimica.com The electronegativity of bromine polarizes the C-Br bond, rendering the adjacent carbon atom electrophilic and susceptible to attack by nucleophiles. cymitquimica.com
Furthermore, organobromides are precursors to a wide range of other functional groups. They are commonly used in the formation of organometallic reagents, such as Grignard reagents (R-MgBr) and organolithium compounds, which are fundamental for carbon-carbon bond formation. cymitquimica.com The development of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, has further expanded the utility of organobromides in the construction of complex molecules. The reactivity of organobromine compounds is often a compromise between that of the more reactive but less stable organoiodides and the less reactive but more stable organochlorides, making them ideal for many synthetic applications. cymitquimica.com
Structural and Electronic Peculiarities of Cyclopropane-Containing Organohalides
The juxtaposition of a cyclopropane ring and a halogen atom on a molecule gives rise to unique structural and electronic properties. The bonding in the cyclopropane ring is often described using the Walsh model, which involves sp²-hybridized carbons and p-orbitals that overlap both internally and externally, creating "bent" bonds. stackexchange.com This bonding model helps to explain the ability of the cyclopropane ring to participate in conjugation with adjacent π-systems and to stabilize adjacent carbocations through hyperconjugation. stackexchange.comcymitquimica.com
When a halogen, such as bromine, is attached to a carbon atom adjacent to a cyclopropane ring, the electronic effects of the cyclopropyl (B3062369) group can influence the reactivity of the C-Br bond. The cyclopropyl group can act as an electron-donating group, which can affect the rates of substitution and elimination reactions. google.com The conformation of the molecule can also play a significant role, with the alignment of the C-Br bond relative to the plane of the cyclopropane ring influencing the degree of electronic interaction. The physical and chemical properties of cycloalkyl halides can differ from their open-chain counterparts, particularly for cyclopropyl halides.
Academic Research Scope and Current Challenges Pertaining to (2-Bromo-1-cyclopropylethyl)cyclopropane
A thorough review of the existing chemical literature reveals a significant gap in the documentation and study of the specific compound this compound. While numerous studies have been conducted on various cyclopropane derivatives and organobromides, this particular molecule appears to be a novel or at least not a widely reported structure.
The primary challenge, therefore, is the lack of available experimental data regarding its synthesis, physical and chemical properties, and reactivity. The synthesis of such a molecule, featuring two cyclopropyl groups attached to an ethyl backbone with a bromine substituent, presents a non-trivial synthetic challenge. The construction of the dicyclopropylethyl skeleton and the regioselective introduction of the bromine atom would require a carefully designed synthetic strategy.
The academic research scope for this compound is consequently wide open. Initial research would need to focus on establishing a reliable synthetic route. Following a successful synthesis, a comprehensive characterization of its spectroscopic and physical properties would be necessary. Subsequent studies could then explore its reactivity, particularly with respect to nucleophilic substitution and elimination reactions, and investigate the influence of the two cyclopropyl groups on the reaction outcomes. The potential of this molecule as a building block for more complex structures in medicinal or materials chemistry would also be a valuable area of investigation. The current state of knowledge, or lack thereof, underscores the vast and unexplored territories that still exist within the field of organic chemistry.
Structure
3D Structure
Properties
Molecular Formula |
C8H13Br |
|---|---|
Molecular Weight |
189.09 g/mol |
IUPAC Name |
(2-bromo-1-cyclopropylethyl)cyclopropane |
InChI |
InChI=1S/C8H13Br/c9-5-8(6-1-2-6)7-3-4-7/h6-8H,1-5H2 |
InChI Key |
BOZVREDEAUUBKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(CBr)C2CC2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Bromo 1 Cyclopropylethyl Cyclopropane and Analogues
Retrosynthetic Analysis of (2-Bromo-1-cyclopropylethyl)cyclopropane Architecture
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by transforming a target molecule into a sequence of progressively simpler precursor structures. scitepress.orgresearchgate.net For this compound, several logical disconnections can be proposed.
A primary disconnection can be made at the C-Br bond via a functional group interconversion (FGI), leading back to the precursor alcohol, 1,2-dicyclopropylethanol. This alcohol is a key intermediate, as the hydroxyl group is readily converted to a good leaving group or directly substituted by bromide.
Further disconnection of the alcohol intermediate at the C1-C2 bond of the ethanol backbone points to two simpler building blocks: a cyclopropyl (B3062369) Grignard reagent (cyclopropylmagnesium bromide) and cyclopropylacetaldehyde. This approach constructs the carbon skeleton through a well-established nucleophilic addition reaction.
Alternatively, one of the cyclopropane (B1198618) rings can be disconnected. This suggests a strategy where the final step is the formation of a cyclopropane ring on a substrate already containing the other cyclopropyl group and the bromoethyl chain. This could be achieved, for example, through a carbene addition to a vinylcyclopropane precursor. Each of these retrosynthetic pathways suggests a distinct forward synthesis, leveraging different sets of chemical reactions.
Classical and Contemporary Approaches to Brominated Cyclopropane Systems
The synthesis of brominated cyclopropane systems can be approached by either forming the cyclopropane ring on a bromine-containing substrate or by introducing the bromine atom after the cyclopropane ring is already in place. Both strategies have been extensively developed.
The addition of a carbene or a carbenoid to an alkene is one of the most direct and widely used methods for synthesizing cyclopropane rings. libretexts.orgopenstax.org This reaction is a type of cycloaddition that occurs in a single, concerted step, making it stereospecific; the stereochemistry of the starting alkene is retained in the cyclopropane product. fiveable.memasterorganicchemistry.comlibretexts.org
Several methods exist for generating the reactive carbene species:
Simmons-Smith Reaction: This method utilizes a carbenoid, typically (iodomethyl)zinc iodide (ICH₂ZnI), which is generated from diiodomethane and a zinc-copper couple. libretexts.orgopenstax.org It is a milder alternative to using free carbenes and is effective for preparing non-halogenated cyclopropanes.
From Diazo Compounds: Diazoalkanes, such as diazomethane (CH₂N₂), can decompose under thermal or photolytic conditions to release dinitrogen gas and generate a carbene. fiveable.memasterorganicchemistry.comwikipedia.org Transition metal catalysts, particularly those based on copper, rhodium, or palladium, can mediate this reaction under milder conditions and influence selectivity. rochester.edursc.org
From Haloforms: Treatment of a haloform like chloroform (CHCl₃) or bromoform (CHBr₃) with a strong base results in an α-elimination to produce a dihalocarbene (e.g., :CCl₂ or :CBr₂). libretexts.orgfiveable.melibretexts.org
The following table summarizes typical carbene addition reactions for cyclopropane synthesis.
| Carbene Source | Reagents | Substrate Example | Product Example | Key Features |
| Diazomethane | CH₂N₂, hv or Δ | Cyclohexene | Bicyclo[4.1.0]heptane | Highly reactive, often unselective. masterorganicchemistry.com |
| Dihaloform | CHBr₃, KOtBu | Styrene | 1,1-Dibromo-2-phenylcyclopropane | Forms gem-dihalocyclopropanes. fiveable.me |
| Diiodomethane | CH₂I₂, Zn(Cu) | (Z)-3-Hexene | cis-1,2-Diethylcyclopropane | Simmons-Smith reaction; stereospecific. libretexts.orgopenstax.org |
Ring-Closure Reactions for Cyclopropane Formation
Intramolecular cyclization provides another powerful route to cyclopropanes. These methods typically involve generating a carbanion that displaces a leaving group in a 3-exo-trig cyclization. wikipedia.org
Wurtz Coupling: The treatment of a 1,3-dibromopropane (B121459) with a metal such as sodium or zinc can induce an intramolecular coupling to form cyclopropane. This was the method used in the first-ever synthesis of cyclopropane. wikipedia.orgorganic-chemistry.org
Michael-Initiated Ring Closure (MIRC): This two-step sequence involves the Michael addition of a nucleophile to an activated alkene, followed by an intramolecular nucleophilic substitution to close the ring. rsc.org This strategy is highly versatile, allowing for the synthesis of complex and functionalized cyclopropanes.
The table below illustrates examples of ring-closure reactions.
| Reaction Type | Precursor Structure | Reagents | Product Feature | Reference |
| Intramolecular Wurtz Coupling | Br-(CH₂)₃-Br | Zn dust | Unsubstituted cyclopropane | wikipedia.org |
| MIRC (Type I) | α,β-Unsaturated ester with γ-leaving group | Nucleophile (e.g., malonate ester) | Highly substituted cyclopropane | rsc.org |
| Base-induced cyclization | γ-Halonitrile | Strong base (e.g., NaNH₂) | Cyclopropyl cyanide | wikipedia.org |
Direct Halogenation Strategies for Cyclopropyl Moieties
Introducing a bromine atom onto a pre-existing cyclopropyl structure or an adjacent alkyl chain requires careful consideration of reaction conditions to avoid unwanted side reactions, most notably the ring-opening of the strained cyclopropane. pharmaguideline.com
Substitution of Alcohols: A common and reliable method is the conversion of a hydroxyl group to a bromide. For a precursor like 1,2-dicyclopropylethanol, reagents such as phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) are effective.
Hunsdiecker Reaction: For the synthesis of bromocyclopropane itself, the Hunsdiecker reaction, involving the treatment of the silver salt of cyclopropanecarboxylic acid with bromine, is a viable, albeit classic, method. orgsyn.org A modified version using mercuric oxide and bromine on the free carboxylic acid has also been reported. orgsyn.orgresearchgate.net
Radical Halogenation: While free-radical substitution on alkanes is common, its application to cyclopropane systems can be complicated by ring-opening reactions, which release the inherent ring strain. pharmaguideline.comslideshare.net For the target molecule, radical bromination of the ethyl side chain would likely lead to a mixture of products and potential ring cleavage.
Stereoselective and Stereospecific Synthetic Pathways Towards this compound
The target molecule possesses a stereocenter at the carbon atom bearing the two cyclopropyl groups. Therefore, controlling the stereochemistry during its synthesis is a critical objective.
Diastereoselective synthesis aims to preferentially form one diastereomer over others. This is often achieved through substrate control, where an existing chiral center in the starting material directs the stereochemical outcome of a subsequent reaction. unl.pt
In the context of synthesizing this compound, a diastereoselective approach could be implemented in several ways:
Chiral Pool Synthesis: Starting with a chiral, enantiopure precursor that already contains one or more of the required structural elements.
Auxiliary-Controlled Reactions: Attaching a chiral auxiliary to the substrate to direct a key bond-forming step, such as the cyclopropanation or the nucleophilic addition to form the alcohol precursor.
Catalyst-Controlled Reactions: Employing a chiral catalyst to control the stereochemistry. Asymmetric cyclopropanation reactions catalyzed by engineered enzymes or chiral transition metal complexes have been shown to produce cyclopropanes with high levels of diastereo- and enantioselectivity. rochester.eduacs.orgnih.gov
For instance, the cyclopropanation of a chiral allylic alcohol can proceed with high diastereoselectivity, where the resident hydroxyl group directs the approach of the Simmons-Smith reagent to the syn face of the double bond. unl.pt This principle could be applied to a suitably designed precursor to control the stereocenter in the final product. Recent advances have demonstrated that biocatalytic strategies can achieve excellent stereoselectivity in cyclopropanation reactions, offering a green and efficient alternative to traditional chemical methods. rochester.eduacs.org
Enantioselective Methodologies
The key to an enantioselective synthesis of this compound lies in the establishment of the chiral center at the carbon bearing the bromine atom. A plausible and effective strategy involves the asymmetric synthesis of a chiral precursor, 1,2-dicyclopropylethanol, followed by a stereospecific conversion of the hydroxyl group to a bromide.
One of the most reliable methods to generate chiral secondary alcohols is the asymmetric reduction of a prochiral ketone. In this context, the synthesis would commence with the preparation of 1,2-dicyclopropylethanone. This can be achieved through various established methods, including the reaction of cyclopropylmagnesium bromide with cyclopropanecarboxaldehyde.
With the prochiral ketone in hand, a number of highly efficient and stereoselective reduction methods can be employed. These include catalyst-based systems that have demonstrated high efficacy in generating chiral alcohols from ketones.
| Catalyst System | Reductant | Enantiomeric Excess (ee) | Reference |
| Oxazaborolidine catalysts (CBS reagents) | Borane (BH₃) | Often >90% | acs.org |
| Noyori's Ru-BINAP-diamine complexes | H₂ or transfer hydrogenation | High ee values reported | uwindsor.ca |
| BINAL-H reagents | Hydride transfer | High ee for ketones with π-systems | organic-chemistry.org |
For instance, the Corey-Bakshi-Shibata (CBS) reduction, utilizing an oxazaborolidine catalyst and a borane source, is a well-established method for the enantioselective reduction of a wide range of ketones to their corresponding alcohols with high levels of stereocontrol. acs.org Similarly, Noyori's ruthenium-based catalysts, often in conjunction with BINAP ligands and a diamine, are powerful tools for asymmetric hydrogenation and transfer hydrogenation of ketones. uwindsor.ca The choice of catalyst and reaction conditions would be critical in achieving the desired enantiopurity of the 1,2-dicyclopropylethanol intermediate. The stereochemical outcome of these reductions is generally predictable based on well-established models for the respective catalysts. uwindsor.caorganic-chemistry.org
Advanced Synthetic Transformations for Tailored Cyclopropyl Bromides
Once the chiral 1,2-dicyclopropylethanol is obtained with high enantiomeric purity, the subsequent step is the conversion of the alcohol functionality into a bromine atom. This transformation needs to be highly efficient and, crucially, proceed with a predictable stereochemical outcome to preserve the enantiopurity of the molecule.
Functional Group Interconversion Strategies on Cyclopropyl Rings
The direct conversion of the hydroxyl group in the chiral 1,2-dicyclopropylethanol to a bromide is the most straightforward approach. Several classic and reliable methods are available for this transformation, which typically proceed via an S(_N)2 mechanism, resulting in an inversion of stereochemistry at the chiral center.
The Appel reaction provides a mild and effective method for this conversion. wikipedia.orgjk-sci.comorganic-chemistry.orgalfa-chemistry.comnrochemistry.com This reaction utilizes triphenylphosphine (PPh₃) and a carbon tetrahalide, such as carbon tetrabromide (CBr₄), to convert primary and secondary alcohols to the corresponding alkyl halides. The reaction generally proceeds with a clean inversion of configuration, which is ideal for controlling the stereochemistry of the final product. wikipedia.orgjk-sci.comorganic-chemistry.orgalfa-chemistry.comnrochemistry.com
Another powerful method is the Mitsunobu reaction . nrochemistry.comwikipedia.orgorganicreactions.orgorganic-chemistry.orgchemistrysteps.com This reaction allows for the conversion of primary and secondary alcohols to a wide variety of functional groups, including bromides, with inversion of stereochemistry. The reaction typically employs a phosphine, such as triphenylphosphine, and an azodicarboxylate, like diethyl azodicarboxylate (DEAD), along with a bromine source, such as zinc bromide or lithium bromide. The Mitsunobu reaction is known for its mild conditions and broad substrate scope. nrochemistry.comwikipedia.orgorganicreactions.orgorganic-chemistry.orgchemistrysteps.com
| Reaction | Reagents | Stereochemical Outcome |
| Appel Reaction | PPh₃, CBr₄ | Inversion (S(_N)2) |
| Mitsunobu Reaction | PPh₃, DEAD, ZnBr₂ (or other Br⁻ source) | Inversion (S(_N)2) |
Selective Bromination and Bromodecarboxylation Routes
An alternative, though potentially more complex, synthetic strategy would involve a bromodecarboxylation reaction. This approach would necessitate the synthesis of a suitable carboxylic acid precursor, such as 3-cyclopropyl-3-cyclopropylpropanoic acid.
The Hunsdiecker reaction and its variations are the classical methods for achieving bromodecarboxylation. organic-chemistry.orgwikipedia.orgbyjus.com This reaction involves the treatment of a silver salt of a carboxylic acid with bromine to yield an alkyl bromide with one less carbon atom. The reaction is believed to proceed through a radical mechanism. wikipedia.orgbyjus.com A key consideration for this route would be the potential for side reactions and the stereochemical outcome at the newly formed C-Br bond, which may be less predictable than the S(_N)2-based methods.
| Reaction | Substrate | Reagents | Key Features |
| Hunsdiecker Reaction | Silver carboxylate | Br₂ | Radical mechanism, potential for racemization |
| Cristol-Firth Modification | Carboxylic acid | HgO, Br₂ | Avoids the need for pre-formed silver salt |
| Kochi Reaction | Carboxylic acid | Pb(OAc)₄, LiBr | Alternative metal-mediated decarboxylative bromination |
Comparative Analysis of Synthetic Efficiencies, Regioselectivities, and Stereoselectivities
When evaluating the synthetic routes to enantiomerically enriched this compound, a comparative analysis of the key steps is essential.
Enantioselective Ketone Reduction:
The asymmetric reduction of 1,2-dicyclopropylethanone is a critical step for establishing the stereocenter.
| Method | Advantages | Disadvantages | Expected Stereoselectivity |
| CBS Reduction | High enantioselectivity for a broad range of ketones, well-established protocols. | Requires stoichiometric borane, catalyst can be expensive. | Predictable based on catalyst stereochemistry. |
| Noyori Hydrogenation | High catalytic efficiency, high enantioselectivity. | Requires specialized equipment for hydrogenation, catalyst can be sensitive. | Predictable based on ligand chirality. |
| BINAL-H Reduction | High ee for certain ketone classes. | Stoichiometric chiral reagent, may have limited substrate scope. | Predictable based on BINAL-H chirality. |
Conversion of Alcohol to Bromide:
The stereospecific conversion of the chiral alcohol to the bromide is the final step in securing the desired stereoisomer.
| Method | Advantages | Disadvantages | Expected Stereoselectivity |
| Appel Reaction | Mild conditions, high yields, predictable inversion of stereochemistry. | Stoichiometric phosphine oxide byproduct can complicate purification. | High (clean S(_N)2 inversion). |
| Mitsunobu Reaction | Very mild conditions, broad functional group tolerance, reliable inversion. | Stoichiometric byproducts, can be sensitive to substrate acidity. | High (clean S(_N)2 inversion). |
| Hunsdiecker Reaction | Accesses bromide from a different precursor class. | Harsh conditions, radical mechanism may lead to loss of stereochemical integrity, requires heavy metal salts. | Potentially low to moderate, risk of racemization. |
Mechanistic Investigations of Reactions Involving 2 Bromo 1 Cyclopropylethyl Cyclopropane
Electrophilic Reactions and Cyclopropane (B1198618) Ring Transformations
Electrophilic attack on (2-Bromo-1-cyclopropylethyl)cyclopropane can lead to transformations involving the highly strained three-membered rings. These reactions typically proceed through carbocationic intermediates, whose stability and subsequent fate are profoundly influenced by the electronic contribution of the cyclopropyl (B3062369) substituents.
In the presence of strong acids, the cyclopropane rings of this compound can be protonated. This process is analogous to the electrophilic addition to alkenes, reflecting the double-bond character of the cyclopropane C-C bonds. dalalinstitute.com Protonation can occur at a corner or an edge of the cyclopropane ring, leading to a carbocationic intermediate. dalalinstitute.com The most likely pathway involves the formation of a dicyclopropylmethyl cation upon cleavage of a C-C bond. This cation is exceptionally stable due to the ability of the cyclopropyl groups to delocalize the positive charge through a "bisected" conformation, where the C-H bond of the cationic carbon is aligned with the plane of the cyclopropane ring.
This high stability drives the rearrangement processes. Acid-catalyzed reactions can lead to a variety of ring-opened products. researchgate.net For instance, the initial dicyclopropylmethyl cation can undergo further reaction with a nucleophile present in the medium or rearrange via ring expansion to form cyclobutyl derivatives, although the dicyclopropylmethyl cation itself represents a significant stability minimum. stackexchange.com
| Reactant | Reagent/Condition | Intermediate | Key Observation |
| Cyclopropane Derivative | Strong Acid (H+) | Corner- or Edge-Protonated Cyclopropane | Formation of carbocation leading to ring-opening or rearrangement. dalalinstitute.com |
| This compound | Acid Catalyst | Dicyclopropylmethyl Cation | The exceptional stability of this cation dictates the reaction pathway. stackexchange.com |
Beyond protonation, other electrophiles can add to the cyclopropane rings, leading to 1,3-addition products. Reactions with halogens (e.g., Br₂, Cl₂) or mercuric acetate proceed via the formation of a carbocation intermediate. purechemistry.org The regiochemical outcome of these additions follows Markovnikov's rule, where the electrophile adds to the less substituted carbon of the breaking C-C bond, and the nucleophile attacks the more substituted carbon, which can better stabilize the positive charge. dalalinstitute.comchemistrysteps.com
For this compound, electrophilic attack would likely occur on one of the cyclopropane rings, leading to the cleavage of a distal C-C bond. The resulting carbocation at the carbon adjacent to the remaining cyclopropyl group and the bromoethyl side chain would then be trapped by a nucleophile. The presence of the electron-withdrawing bromine atom might influence the site of initial attack, but the formation of the highly stabilized dicyclopropylmethyl-type cation is expected to be the dominant pathway. purechemistry.org
| Electrophile | Alkene Type | Intermediate | Regiochemical Preference |
| HBr | Unsymmetrical Alkene | More substituted carbocation | Halogen adds to the more substituted carbon (Markovnikov's rule). chemistrysteps.com |
| Br₂ | Cyclopropane | Cyclopropyl carbocation | Addition occurs across a C-C bond, leading to a 1,3-dihalide. dalalinstitute.compurechemistry.org |
Nucleophilic Substitution Processes at the Brominated Carbon Center
The carbon atom bonded to the bromine is a key reaction center for nucleophilic substitution. The mechanism of this substitution is heavily influenced by the two adjacent cyclopropyl groups, which play a crucial role in stabilizing potential intermediates.
Nucleophilic substitution reactions can proceed through two primary mechanisms: a unimolecular (SN1) pathway involving a carbocation intermediate, or a bimolecular (SN2) pathway involving a concerted backside attack by the nucleophile. chemicalnote.comyoutube.com For this compound, the SN1 pathway is strongly favored. The rate-determining step in an SN1 reaction is the formation of a carbocation. libretexts.org The departure of the bromide ion from this compound would generate the highly stable dicyclopropylmethyl carbocation. This high degree of stabilization significantly lowers the activation energy for the SN1 process. masterorganicchemistry.com
Conversely, the SN2 pathway is sterically hindered. The bulky cyclopropyl groups would impede the backside approach of a nucleophile to the carbon-bromine bond, making the concerted displacement of the bromide ion unfavorable. chemicalnote.com
From a stereochemical perspective, if the starting material were chiral, an SN1 reaction would lead to a racemic or near-racemic mixture of products. libretexts.orgmasterorganicchemistry.com The planar carbocation intermediate can be attacked by the nucleophile from either face with nearly equal probability, leading to both inversion and retention of configuration. chemicalnote.commasterorganicchemistry.com An SN2 reaction, in contrast, proceeds with complete inversion of stereochemistry. chemicalnote.commasterorganicchemistry.com
| Mechanism | Substrate Preference | Intermediate | Stereochemical Outcome |
| SN1 | Tertiary > Secondary >> Primary | Carbocation | Racemization (mixture of inversion and retention). libretexts.orgmasterorganicchemistry.com |
| SN2 | Methyl > Primary > Secondary >> Tertiary | Transition State (pentacoordinate) | Complete inversion of configuration. chemicalnote.commasterorganicchemistry.com |
During solvolysis reactions (where the solvent acts as the nucleophile), the cyclopropane rings can actively participate in the departure of the leaving group. This phenomenon, known as neighboring group participation or anchimeric assistance, can lead to significant rate enhancements. datapdf.com In the solvolysis of this compound, the σ-electrons of a C-C bond in one of the cyclopropane rings can assist in pushing out the bromide ion, forming the stabilized dicyclopropylmethyl cation.
Studies on the solvolysis of related cyclopropylcarbinyl systems have shown dramatic rate accelerations compared to analogous systems without participating groups. acs.org This enhanced reactivity is considered strong evidence for the formation of symmetrical, non-classical carbocation intermediates where the positive charge is delocalized over the carbon skeleton, including the participating cyclopropane ring. datapdf.comacs.org The products of such reactions are often rearranged, reflecting the complex nature of the carbocationic intermediates.
Radical Reactions and Homolytic Cleavage of the Carbon-Bromine Bond
Reactions initiated by heat or light can cause the homolytic cleavage of the carbon-bromine bond, where the two bonding electrons are distributed equally between the carbon and bromine atoms, forming a radical species. chemistrysteps.comwikipedia.orgyoutube.com This process generates a bromine radical and a (1-cyclopropylethyl)cyclopropylmethyl radical.
The fate of the resulting carbon radical is primarily dictated by the extreme reactivity of the cyclopropylmethyl radical system. Cyclopropylmethyl radicals undergo an exceptionally rapid, unimolecular ring-opening rearrangement to form the thermodynamically more stable but-3-enyl radical (a homoallylic radical). stackexchange.comwikipedia.org This rearrangement is driven by the release of the significant ring strain (approximately 27 kcal/mol) of the cyclopropane ring. masterorganicchemistry.com
This ring-opening is one of the fastest known unimolecular radical reactions and is often used as a "radical clock" to time other, slower radical processes. wikipedia.org The rate constant for the ring-opening of the parent cyclopropylmethyl radical is on the order of 8.6 x 10⁷ s⁻¹ at 298 K. stackexchange.comwikipedia.org Therefore, upon its formation, the (1-cyclopropylethyl)cyclopropylmethyl radical would be expected to rearrange almost instantaneously. The resulting open-chain radical could then participate in subsequent propagation steps, such as abstracting a hydrogen atom from a donor molecule or reacting with another radical. libretexts.orgyoutube.com
| Radical Species | Characteristic Reaction | Rate Constant (at 298 K) | Driving Force |
| Cyclopropylmethyl Radical | Ring-Opening Rearrangement | 8.6 x 10⁷ s⁻¹ | Relief of ring strain. stackexchange.comwikipedia.org |
| 5-Hexenyl Radical | 1,5-Cyclization | 2.3 x 10⁵ s⁻¹ | Formation of a stable 5-membered ring. wikipedia.org |
Radical Additions to Cyclopropane Systems
While the saturated nature of the cyclopropane rings in this compound precludes direct radical addition to the rings themselves, the carbon-bromine bond is susceptible to homolytic cleavage under thermal or photochemical conditions to initiate radical processes. The cyclopropane ring can also undergo addition reactions that lead to ring-opening, behaving similarly to a carbon-carbon double bond in this regard. dalalinstitute.com
The initiation of a radical chain reaction, often facilitated by a radical initiator like AIBN or peroxides, would begin with the abstraction of the bromine atom to generate a secondary radical centered on the carbon chain. wikipedia.orgpharmaguideline.com The general mechanism involves initiation, propagation, and termination steps. wikipedia.org In the context of adding a generic radical (X•), the propagation steps would be:
Initiation : A radical initiator generates a reactive radical species.
Propagation Step 1 : The initiator radical abstracts the bromine atom from this compound to form the key dicyclopropylethyl radical intermediate.
Propagation Step 2 : This radical intermediate can then react with a hydrogen donor or another molecule, propagating the chain.
Alternatively, free-radical addition across one of the cyclopropane rings can be induced, particularly with reagents like bromine under UV light, leading to a 1,3-addition product via ring opening. dalalinstitute.com
Cyclopropylmethyl Radical Rearrangements and Probes
The dicyclopropylethyl radical, formed via bromine abstraction, is a type of cyclopropylmethyl radical. These radicals are known to undergo extremely rapid ring-opening rearrangements. This rearrangement is a highly favorable process that relieves the significant ring strain of the cyclopropane moiety. stackexchange.com The rate constant for the ring-opening of the parent cyclopropylmethyl radical is on the order of 8.6 x 107 s-1 at 298 K. wikipedia.org This rapid rearrangement makes cyclopropylmethyl systems, such as the one derived from this compound, excellent "radical clocks" for determining the rates of other radical reactions. wikipedia.orgresearchgate.net
The rearrangement proceeds via cleavage of one of the internal C-C bonds of the cyclopropane ring adjacent to the radical center to form a more stable, delocalized homoallylic radical. For the dicyclopropylethyl radical, two potential ring-opening pathways exist, involving either of the two cyclopropane rings. The regioselectivity of the ring opening would be influenced by the substitution pattern on the rings.
The presence of rearranged products in a reaction initiated from this compound serves as definitive evidence for the involvement of a radical intermediate. researchgate.net
Table 1: Potential Radical Initiators and Expected Rearrangement Products
| Radical Initiator | Reaction Conditions | Intermediate Radical | Expected Rearranged Product(s) (Post Trapping) |
|---|---|---|---|
| AIBN (Azobisisobutyronitrile) | Thermal (80-100 °C) | Dicyclopropylethyl radical | Ring-opened homoallylic bromides |
| Benzoyl Peroxide | Thermal or Photochemical | Dicyclopropylethyl radical | Ring-opened homoallylic bromides |
Elimination Reactions Leading to Cyclopropenes and Subsequent Reactivity
Base-Promoted Dehydrohalogenation Mechanisms
The treatment of this compound with a strong, non-nucleophilic base is expected to induce a dehydrohalogenation reaction, which is a type of β-elimination. wikipedia.org This reaction involves the removal of the hydrogen and bromine atoms from adjacent carbons to form a double bond. youtube.com Given the structure of the substrate, the elimination would lead to the formation of a highly strained cyclopropene ring.
The mechanism is anticipated to follow the concerted E2 (elimination, bimolecular) pathway, especially with strong, sterically hindered bases. youtube.com In this mechanism, the base abstracts a proton from the carbon adjacent to the C-Br bond, while simultaneously, the C-Br bond breaks and the C=C double bond forms. For an E2 reaction to occur efficiently, an anti-periplanar arrangement of the proton and the leaving group (bromine) is typically required.
The choice of base is critical. Bulky bases, such as potassium tert-butoxide, are often used to favor elimination over substitution (SN2) reactions. youtube.com
Table 2: Bases for Dehydrohalogenation and Expected Primary Product
| Base | Solvent | Expected Primary Product |
|---|---|---|
| Potassium tert-butoxide (t-BuOK) | tert-Butanol | 1-(cyclopropylethyl)cyclopropene |
| Sodium Amide (NaNH₂) | Liquid Ammonia | 1-(cyclopropylethyl)cyclopropene |
Cyclopropene Intermediates and their Trapping Reactions
Cyclopropenes are highly reactive molecules due to their immense ring strain. researchgate.net While some derivatives can be isolated, simple cyclopropenes often act as transient intermediates that readily undergo further reactions. researchgate.net The cyclopropene formed from this compound would be susceptible to various transformations, including dimerization, polymerization, or reaction with other nucleophiles or electrophiles present in the mixture.
A common strategy to confirm the formation of such a reactive intermediate is to perform the elimination reaction in the presence of a "trapping" agent. youtube.com Dienes, for example, are excellent trapping agents for reactive alkenes via Diels-Alder [4+2] cycloaddition reactions. The formation of a Diels-Alder adduct with a diene like furan or cyclopentadiene would provide strong evidence for the transient existence of the 1-(cyclopropylethyl)cyclopropene intermediate.
Due to their high strain, cyclopropenones can also readily participate in cycloaddition, ring-opening, and ring-enlargement reactions. rsc.org Similarly, bis-activated cyclopropenes can undergo stereoselective ring-opening in the presence of magnesium halides to form alkenyl halides. organic-chemistry.org
Theoretical and Computational Studies on 2 Bromo 1 Cyclopropylethyl Cyclopropane
Quantum Chemical Approaches for Structural and Electronic Characterization
Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these approaches can predict molecular geometries, electronic structures, and various spectroscopic properties with high accuracy.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. It is particularly well-suited for determining the equilibrium geometry and electronic characteristics of organic molecules like (2-Bromo-1-cyclopropylethyl)cyclopropane.
DFT calculations, often employing hybrid functionals such as B3LYP, are used to perform geometry optimization. This process systematically alters the molecular geometry to find the lowest energy conformation, corresponding to the most stable structure of the molecule. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles of its ground state. The presence of the two cyclopropyl (B3062369) rings and the bromine atom introduces significant steric and electronic effects that dictate the final geometry. DFT studies on related brominated cyclopropane (B1198618) derivatives have demonstrated the reliability of this method in predicting structural parameters. researchgate.net
Once the geometry is optimized, the electronic structure can be analyzed. DFT calculations provide information on the distribution of electron density, molecular orbital energies (such as the HOMO and LUMO), and electrostatic potential. These calculations would reveal the electron-withdrawing effect of the bromine atom and the unique electronic nature of the cyclopropyl groups.
Below is an illustrative table of predicted geometric parameters for a stable conformer of this compound, based on typical values from DFT calculations on analogous structures.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |
| Bond Length | C (ring 1) | C (ring 1) | ~1.51 Å | |
| C (ring 2) | C (ring 2) | ~1.51 Å | ||
| C (ethyl) | C (ethyl) | ~1.54 Å | ||
| C (ethyl) | Br | ~1.95 Å | ||
| Bond Angle | C (ring 1) | C (ethyl) | C (ethyl) | ~118° |
| C (ethyl) | C (ethyl) | Br | ~110° | |
| Dihedral Angle | C (ring 1) | C (ethyl) | C (ethyl) | Br |
Note: This data is representative and derived from general principles and studies on similar molecules. Specific values would require dedicated DFT calculations for this exact compound.
For even higher accuracy, particularly for calculating reaction energies and barriers, ab initio (from first principles) methods are employed. Unlike DFT, these methods are based entirely on the principles of quantum mechanics without reliance on empirical data.
Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, such as CCSD(T), offer a more rigorous treatment of electron correlation, which is crucial for accurate energy predictions. nih.gov Studies on the internal rotation of molecules containing cyclopropyl rings have successfully used MP2 and CCSD/cc-pVTZ calculations to predict structures and potential energy functions. nih.govacs.org
The choice of the basis set is critical for the accuracy of ab initio calculations. Basis sets are sets of mathematical functions used to build the molecular orbitals. Pople-style basis sets (e.g., 6-311+G(d,p)) and correlation-consistent basis sets (e.g., cc-pVTZ, aug-cc-pVTZ) are commonly used. For a molecule containing bromine, it is important to select a basis set that can adequately describe the larger electron cloud and potential relativistic effects of the heavier halogen atom. High-level ab initio computations have been instrumental in refining the thermochemical data for various brominated compounds. nist.gov
Conformational Analysis and Energy Landscape Mapping
The ethyl chain in this compound allows for rotation around its carbon-carbon single bonds, leading to multiple possible three-dimensional arrangements, or conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is key to describing the molecule's dynamic behavior.
The complete set of possible conformations for a molecule can be vast. Molecular Mechanics (MM) offers a computationally efficient way to explore this "conformational space." MM methods use classical physics-based force fields to calculate the potential energy of a molecule as a function of its geometry. By systematically rotating the single bonds in this compound and calculating the energy of each resulting structure, an energy landscape can be mapped out, identifying low-energy (stable) conformers.
Molecular Dynamics (MD) simulations can provide further insight into the dynamic behavior of the molecule. In an MD simulation, the motion of atoms is simulated over time by solving Newton's equations of motion. This can reveal how the molecule transitions between different conformations and which conformations are most populated at a given temperature.
The rotation of the two cyclopropyl groups and the bromomethyl group around the C-C single bonds of the ethyl bridge is a key feature of the molecule's dynamics. Quantum chemical calculations can be used to determine the energy barriers for these rotations.
By performing a series of constrained geometry optimizations where a specific dihedral angle is fixed at different values, a potential energy surface for the rotation can be generated. The energy difference between the most stable (staggered) and least stable (eclipsed) conformations represents the rotational barrier. Theoretical studies on related molecules like methylcyclopropane (B1196493) have shown that the barrier to internal rotation for a group attached to a cyclopropyl ring is on the order of several kJ/mol. nih.govacs.org For this compound, multiple rotational barriers would exist, corresponding to rotation around the C(cyclopropyl)-C(ethyl) and C(ethyl)-C(ethyl) bonds.
| Rotational Bond | Attached Groups | Typical Barrier (kJ/mol) |
| C(cyclopropyl)-C(methyl) | Cyclopropyl, Methyl | ~12 |
| C(cyclopropyl)-SiH₃ | Cyclopropyl, Silyl | ~8 |
| C(cyclopropyl)-OH | Cyclopropyl, Hydroxyl | ~9 |
Source: Data adapted from studies on related cyclopropyl systems. nih.govacs.org
Analysis of Bonding Characteristics and Hyperconjugative Effects
The chemical properties of this compound are heavily influenced by the unique bonding within its cyclopropyl rings. Due to significant angle strain, the C-C bonds in a cyclopropane ring are not typical sigma bonds. wikipedia.org They are often described as "bent" or "banana" bonds, having partial π-character. wikipedia.orgrsc.org
This unique electronic structure allows cyclopropyl groups to participate in hyperconjugation, where the electrons in the C-C sigma bonds of the ring can delocalize into adjacent empty or partially filled orbitals. wikipedia.orgquora.com The cyclopropyl group acts as an effective electron donor, a property explained by the Walsh orbital model. wikipedia.org This model describes the bonding in cyclopropane in terms of a set of high-energy orbitals that have π-like symmetry and can overlap effectively with the orbitals of adjacent substituents.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing a chemically intuitive picture of bonding and orbital interactions. For this compound, an NBO analysis would elucidate the unique nature of the strained cyclopropane rings and the influence of the bromo substituent.
The C-C bonds within the cyclopropane rings are known to exhibit significant deviation from standard sp³ hybridization. researchgate.net NBO analysis quantifies this by revealing that these bonds are formed from hybrid orbitals with increased p-character, often described as spλ where λ is greater than 3. burnschemistry.com This rehybridization results in "bent" or "banana" bonds, where the electron density is concentrated outside the direct line connecting the carbon nuclei. wiley.com This feature is responsible for the cyclopropane ring's ability to interact with adjacent p-orbitals and carbocations, behaving in some respects like a double bond. burnschemistry.com
Table 1: Hypothetical NBO Analysis Data for Key Bonds in this compound
| Bond (Atoms) | NBO Type | Occupancy (e) | Hybridization (Atom 1) | Hybridization (Atom 2) |
| C1-C2 (Ring 1) | σ | ~1.98 | ~sp³.⁵ | ~sp³.⁵ |
| C1-C4 (Bridge) | σ | ~1.99 | ~sp³.² | ~sp³.¹ |
| C4-C5 (Ring 2) | σ | ~1.98 | ~sp³.¹ | ~sp³.⁵ |
| C4-H | σ | ~1.99 | ~sp².⁹ | s |
| C5-Br | σ | ~1.99 | ~sp³.² | ~sp⁹⁹p |
Note: Data are representative values based on typical computational results for similar structures.
Charge Distribution and Electrostatic Potential Surfaces
The distribution of electron density and the resulting electrostatic potential are fundamental to understanding a molecule's reactivity. Computational methods can reliably predict atomic charges and generate molecular electrostatic potential (MESP) surfaces.
The charge distribution in this compound would be significantly influenced by the bromine atom. As a highly electronegative element, bromine would draw electron density towards itself, resulting in a partial negative charge (δ-) on the bromine atom and a partial positive charge (δ+) on the carbon atom to which it is attached (C5). This inductive effect would propagate through the carbon skeleton to a lesser extent.
The MESP surface visually represents the electrostatic potential experienced by a positive point charge at the molecule's surface. For this compound, the MESP map would display distinct regions:
Negative Potential (Red): A region of high electron density and negative potential would be concentrated around the bromine atom, corresponding to its lone pairs. This area represents a likely site for electrophilic attack. researchgate.netresearchgate.net
Positive Potential (Blue): Regions of lower electron density and positive potential would be located around the hydrogen atoms. researchgate.netresearchgate.net
Neutral/Weakly Negative Potential (Green/Yellow): The regions above the center of the cyclopropane rings are expected to show a moderate negative potential, reflecting the electron density of the "banana" bonds, which can act as a Lewis base. nih.gov
Table 2: Hypothetical Calculated Atomic Charges for this compound
| Atom | NBO Charge (e) | Mulliken Charge (e) |
| Br | -0.25 | -0.18 |
| C5 (attached to Br) | +0.15 | +0.10 |
| C4 (bridgehead) | +0.05 | +0.02 |
| H (on C4) | +0.18 | +0.12 |
| C1 (bridgehead) | +0.03 | +0.01 |
Note: Values are illustrative and depend on the specific computational method and basis set used.
Computational Prediction of Spectroscopic Parameters (Methodology Focus)
Theoretical calculations are instrumental in predicting and interpreting spectroscopic data, including Nuclear Magnetic Resonance (NMR), infrared (IR), and Raman spectra. The focus of these computational approaches is on the methodology that allows for the accurate simulation of these experimental parameters. faccts.de
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions
The prediction of ¹H and ¹³C NMR chemical shifts is a multi-step computational process that has become a reliable tool for structure elucidation. frontiersin.orgmdpi.com
The standard methodology involves:
Conformational Search: Identifying all low-energy conformers of the molecule, as the observed spectrum is a Boltzmann-weighted average of all contributing conformations.
Geometry Optimization: Optimizing the geometry of each conformer, typically using Density Functional Theory (DFT) methods, such as the B3LYP functional with a basis set like 6-31G(d). github.io
NMR Shielding Calculation: Calculating the isotropic magnetic shielding tensors for each atom in each optimized conformer. This is a more computationally demanding step, often performed at a higher level of theory, for example, using specialized functionals like WP04 with a larger basis set (e.g., 6-311++G(2d,p)) and an implicit solvent model (like the Polarization Continuum Model, PCM) to simulate solution-phase conditions. github.io
Chemical Shift Calculation: Converting the calculated shielding constants (σ) to chemical shifts (δ) by referencing them against the shielding constant of a standard compound (e.g., Tetramethylsilane, TMS), calculated at the same level of theory: δ = σ_ref - σ_calc.
Boltzmann Averaging: The final predicted chemical shift for each nucleus is obtained by averaging the shifts of all conformers, weighted according to their Boltzmann population distribution at a given temperature.
For this compound, one would expect the carbon attached to the bromine to be significantly deshielded (higher ppm value) in the ¹³C NMR spectrum. The protons on that same carbon would also show a downfield shift in the ¹H NMR spectrum.
Table 3: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom Position | Predicted ¹H Shift (δ) | Predicted ¹³C Shift (δ) |
| CH-Br | ~3.5 - 4.0 | ~35 - 45 |
| CH-(cyclopropyl)₂ | ~1.0 - 1.5 | ~20 - 30 |
| Cyclopropyl CH₂ | ~0.4 - 0.9 | ~5 - 15 |
| Cyclopropyl CH | ~0.6 - 1.1 | ~10 - 20 |
Note: These are estimated ranges. Actual values depend on the precise computational level of theory and referencing.
Vibrational Frequency Calculations for Infrared and Raman Spectroscopy
Computational chemistry can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its IR spectrum and scattering peaks in its Raman spectrum.
The standard methodology is as follows:
Geometry Optimization: The first step is to find the molecule's equilibrium geometry at a chosen level of theory (e.g., B3LYP/6-311++G(d,p)). This ensures the frequency calculation is performed at a stationary point on the potential energy surface. researchgate.net
Frequency Calculation: A second derivative calculation (Hessian matrix) is performed on the optimized structure. Diagonalizing this matrix yields the vibrational modes and their corresponding harmonic frequencies. The absence of imaginary frequencies confirms that the structure is a true energy minimum.
Frequency Scaling: The calculated harmonic frequencies are systematically higher than experimental frequencies due to basis set limitations and the neglect of anharmonicity. Therefore, they are often multiplied by an empirical scaling factor (e.g., ~0.96-0.98 for B3LYP) to improve agreement with experimental data. researchgate.net
The predicted IR and Raman spectra for this compound would show characteristic peaks for C-H stretching (~2900-3100 cm⁻¹), cyclopropane ring deformations ("breathing" modes, ~1000-1250 cm⁻¹), and a C-Br stretching vibration at a lower frequency (~500-650 cm⁻¹).
Table 4: Selected Hypothetical Calculated Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Calculated (Scaled) Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Activity |
| Asymmetric C-H Stretch | ~3080 | Medium | Strong |
| Symmetric C-H Stretch | ~2990 | Medium | Strong |
| Cyclopropane Ring "Breathing" | ~1240 | Weak | Strong |
| CH₂ Scissoring | ~1450 | Medium | Medium |
| C-C Stretch | ~1020 | Medium | Medium |
| C-Br Stretch | ~610 | Strong | Medium |
Note: Frequencies and intensities are illustrative and based on general values for these functional groups.
Transition State Characterization and Reaction Pathway Elucidation
The high ring strain of cyclopropanes makes them susceptible to ring-opening reactions, which are often key steps in their chemical transformations. reddit.comacs.org Computational chemistry is essential for locating the transition states (TS) of these reactions and elucidating the complete reaction mechanism. A common pathway involves the formation of a cyclopropylcarbinyl cation, which can undergo rapid rearrangement. nih.govnih.govchemrxiv.org
For this compound, a likely reaction to be studied computationally would be its solvolysis. This would involve the departure of the bromide ion to form a dicyclopropylcarbinyl cation intermediate. This cation is stabilized by the orbital overlap of the adjacent cyclopropane rings. Computational studies would first locate the transition state for the C-Br bond cleavage and then explore the subsequent rearrangement pathways of the resulting carbocation. researchgate.net
Intrinsic Reaction Coordinate (IRC) Analysis for Mechanistic Validation
Once a stationary point is identified as a transition state (a first-order saddle point with exactly one imaginary frequency), an Intrinsic Reaction Coordinate (IRC) calculation is performed to validate its role in the reaction mechanism. missouri.edu The IRC is the minimum energy path connecting the transition state to the corresponding reactant and product. faccts.de
The IRC calculation proceeds as follows:
The calculation starts at the optimized geometry of the transition state.
It then moves in infinitesimal steps in both the forward and reverse directions along the path of the imaginary frequency's vibrational mode.
By tracing this path down the potential energy surface, the IRC calculation confirms that the transition state correctly connects the desired reactant (e.g., the dicyclopropylcarbinyl cation) and the product (e.g., a rearranged homoallylic or cyclobutyl cation). faccts.deresearchgate.net
An IRC analysis for the rearrangement of the dicyclopropylcarbinyl cation derived from this compound would provide a detailed map of the geometric changes throughout the reaction. It would show the breaking of one of the cyclopropane C-C bonds and the formation of new bonds to yield the final product, thus providing definitive proof of the proposed reaction mechanism.
Table 5: Conceptual Outline of an IRC Calculation for a Cyclopropylcarbinyl Rearrangement
| Point on IRC Path | Relative Energy (kcal/mol) | Key Geometric Features |
| Reactant (Cation) | 0.0 | Intact dicyclopropylcarbinyl structure |
| Transition State | +ΔG‡ (~3-5) | Elongated C-C bond in one ring; partial bond formation for the new structure |
| Product (Rearranged Cation) | -ΔG_rxn | Ring-opened structure (e.g., cyclobutyl or homoallylic) |
Note: Energy values are hypothetical, representing a typical low-barrier rearrangement for such cations.
Lack of Specific Research Hinders Analysis of this compound Reaction Energetics
A comprehensive review of theoretical and computational chemistry literature reveals a notable absence of specific studies on the activation barriers and reaction energetics of the chemical compound this compound. While computational methods are extensively used to probe reaction mechanisms and energy profiles of organic molecules, this particular bromo-dicyclopropyl compound appears to have eluded detailed theoretical investigation.
The study of this compound is of interest due to the potential for complex carbocation rearrangements following the departure of the bromide ion. The resulting dicyclopropylcarbinyl cation is a non-classical carbocation, where the cyclopropyl groups can stabilize the positive charge through orbital overlap. Understanding the energetics of its formation and subsequent rearrangements is crucial for predicting reaction outcomes and designing synthetic pathways.
Typically, the determination of activation barriers (Ea) and reaction energetics (ΔH, ΔG) for such a compound would involve high-level quantum mechanical calculations. Methods like Density Functional Theory (DFT) and ab initio calculations (such as Møller-Plesset perturbation theory or Coupled Cluster theory) would be employed to map the potential energy surface of the reactions involving this molecule. These calculations would identify transition state structures, which correspond to the energy maxima along the reaction coordinate, and thus provide the activation energy for a given process. Furthermore, the energy difference between reactants, intermediates, and products would elucidate the thermodynamics of the reaction.
In the case of this compound, key reactions for computational study would include:
Heterolysis of the C-Br bond: Determining the activation energy for the initial ionization to form the dicyclopropylcarbinyl carbocation and a bromide ion.
Carbocation rearrangement: Investigating the energy barriers for various possible rearrangements of the dicyclopropylcarbinyl cation, such as ring-opening of the cyclopropyl groups or 1,2-hydride shifts.
Nucleophilic attack: Modeling the energetics of the reaction of the carbocation with various nucleophiles.
Despite the theoretical interest, a specific search of scientific databases and computational chemistry literature did not yield any published research containing the requisite data for this compound. Consequently, a data table of activation barriers and reaction energetics for this compound cannot be constructed at this time.
The absence of such studies could be due to a variety of factors, including the synthetic challenge of preparing the specific compound for experimental validation or a focus of the research community on other, perhaps more synthetically or biologically relevant, carbocation systems. Future computational studies are necessary to fill this gap in the understanding of the reactivity of this intriguing molecule.
Advanced Spectroscopic and Analytical Methodologies for the Characterization of 2 Bromo 1 Cyclopropylethyl Cyclopropane Technique Focus
Vibrational Spectroscopy Methodologies
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding arrangements within (2-Bromo-1-cyclopropylethyl)cyclopropane.
Infrared (IR) spectroscopy is particularly useful for identifying the presence of specific functional groups. The C-H stretching vibrations of the cyclopropyl (B3062369) rings are expected to appear at higher frequencies (>3000 cm⁻¹) compared to the C-H stretches of the ethyl chain, which are typically found below 3000 cm⁻¹. The C-Br stretching vibration will give rise to a characteristic absorption in the fingerprint region of the spectrum.
Interactive Data Table: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3080-3000 | C-H stretch | Cyclopropyl C-H |
| ~2960-2850 | C-H stretch | Ethyl C-H |
| ~1465-1450 | C-H bend (scissoring) | CH₂ |
| ~1020 | Ring deformation | Cyclopropyl ring |
Raman spectroscopy provides complementary information to IR spectroscopy. Due to the non-polar nature of many of the bonds in the hydrocarbon backbone, C-C stretching and skeletal vibrations are often more intense in the Raman spectrum. The symmetric vibrations of the cyclopropyl rings are expected to be particularly Raman active. The C-Br stretch will also be observable in the Raman spectrum.
Interactive Data Table: Predicted Characteristic Raman Shifts
| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3080-3000 | C-H stretch | Cyclopropyl C-H |
| ~2960-2850 | C-H stretch | Ethyl C-H |
| ~1200 | Ring breathing | Cyclopropyl ring |
| ~850 | Ring deformation | Cyclopropyl ring |
X-ray Crystallography and Electron Diffraction Techniques for Solid-State Structure Determination
While no specific crystallographic data for this compound has been found in the literature, X-ray crystallography remains the definitive method for determining the three-dimensional structure of a molecule in the solid state. researchgate.netresearchgate.netnih.govrsc.org Should a suitable single crystal of the compound be obtained, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles. This would unequivocally establish the relative stereochemistry of the chiral center and the conformation of the molecule in the crystalline form.
Electron diffraction could be employed to determine the molecular structure in the gas phase, providing valuable information about the conformational preferences of the molecule free from crystal packing forces.
Chiroptical Spectroscopy Methodologies (if applicable to chiral analogues)
The this compound molecule possesses a chiral center at the carbon atom bonded to the two cyclopropyl groups and the brominated ethyl group. Therefore, it can exist as a pair of enantiomers. Chiroptical spectroscopic methods are essential for distinguishing between these enantiomers and determining the absolute configuration.
Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. youtube.com An electronic CD (ECD) spectrum, typically measured in the UV-Vis region, would exhibit characteristic Cotton effects for the electronic transitions of the molecule. Although the chromophores in this compound (C-C, C-H, C-Br) are not strong absorbers in the accessible UV region, they can still give rise to a measurable CD spectrum.
Vibrational Circular Dichroism (VCD) is another powerful chiroptical technique that measures the differential absorption of circularly polarized infrared radiation. VCD is particularly sensitive to the stereochemistry of saturated molecules and could provide a detailed fingerprint of the absolute configuration of this compound. The VCD spectrum would show distinct positive and negative bands corresponding to the vibrational modes of the molecule, allowing for a comparison with quantum chemical predictions to determine the absolute stereochemistry.
Optical Rotatory Dispersion (ORD)
Optical Rotatory Dispersion (ORD) is a powerful analytical technique used to investigate the stereochemistry of chiral molecules. It measures the change in the angle of rotation of plane-polarized light as a function of wavelength. This phenomenon provides valuable insights into the three-dimensional arrangement of atoms within a molecule, particularly the absolute configuration of stereocenters. The variation of optical rotation with wavelength is known as optical rotatory dispersion. wikipedia.org
For a molecule to be studied by ORD, it must be chiral, meaning it is non-superimposable on its mirror image. wikipedia.org The interaction of plane-polarized light with a chiral molecule causes the plane of polarization to rotate. The magnitude and direction of this rotation are dependent on the wavelength of the incident light. wikipedia.org
A key feature of ORD spectra is the Cotton effect, which is the characteristic change in optical rotation in the vicinity of an absorption band of a chromophore within the molecule. The Cotton effect can be either positive or negative, depending on the stereochemical environment of the chromophore. The sign and magnitude of the Cotton effect are instrumental in determining the absolute configuration of chiral compounds.
Despite a thorough search of scientific literature, no specific experimental or theoretical Optical Rotatory Dispersion (ORD) data for the compound this compound could be located. Similarly, ORD data for structurally close analogs containing a bromo-cyclopropyl or a dicyclopropylmethyl moiety are not available in the reviewed literature.
The absence of a suitable chromophore that absorbs in the near-UV region in this compound would likely result in a plain ORD curve. libretexts.org Plain curves are those that show a steady increase or decrease in optical rotation with decreasing wavelength and lack the distinct peaks and troughs characteristic of a Cotton effect. researchgate.net While such curves can confirm the presence of chirality, they are generally less informative for the unambiguous assignment of absolute configuration compared to curves exhibiting a Cotton effect. libretexts.org
To perform a complete ORD analysis of this compound, the following hypothetical data would be required. This data is purely illustrative and not based on experimental findings.
Hypothetical ORD Data for a Stereoisomer of this compound
| Wavelength (nm) | Specific Rotation [α] (degrees) |
|---|---|
| 600 | +15.2 |
| 550 | +18.5 |
| 500 | +22.8 |
| 450 | +28.9 |
| 400 | +37.1 |
| 350 | +49.3 |
In a hypothetical scenario where a chromophore is present or induced, one might observe a Cotton effect. The following table illustrates what such data might look like.
Hypothetical ORD Data Exhibiting a Positive Cotton Effect
| Wavelength (nm) | Specific Rotation [α] (degrees) | Observation |
|---|---|---|
| 400 | +50 | Approaching peak |
| 350 | +150 | Peak |
| 325 | 0 | Crossover |
| 300 | -100 | Trough |
| 280 | -80 | Returning to baseline |
Without experimental data, any discussion of the specific chiroptical properties of this compound remains speculative. Further research, including the synthesis of enantiomerically pure samples and their subsequent analysis by ORD spectroscopy, would be necessary to fully characterize the stereochemical features of this molecule.
Future Perspectives and Emerging Research Directions
Exploration of Unconventional Reactivity Patterns
The presence of two cyclopropane (B1198618) rings in (2-Bromo-1-cyclopropylethyl)cyclopropane opens the door to investigating novel reactivity patterns. The high ring strain of cyclopropanes makes them susceptible to ring-opening reactions, which can proceed through various mechanisms, including radical and transition-metal-catalyzed pathways. Future research could focus on the selective activation and opening of one or both cyclopropane rings, potentially leading to the synthesis of complex carbocyclic and heterocyclic scaffolds. The interplay between the reactivity of the cyclopropane rings and the carbon-bromine bond will be a key area of investigation, potentially revealing unprecedented reaction cascades.
Furthermore, the dicyclopropylmethyl motif is a known structural element in certain pharmacologically active compounds, suggesting that derivatives of this compound could be valuable intermediates in medicinal chemistry.
Integration into Sustainable and Green Chemistry Methodologies
Future studies are anticipated to explore the integration of this compound into sustainable and green chemistry practices. This could involve its use as a building block in solvent-free reactions, or reactions that proceed in environmentally benign solvents like water or ionic liquids. The development of catalytic methods for its transformations that minimize waste and energy consumption will be a key goal. For instance, atom-economical reactions where most of the atoms of the reactants are incorporated into the final product would represent a significant advancement.
Photochemical and Electrochemical Activations of the C-Br Bond
The carbon-bromine (C-Br) bond in this compound is a prime target for activation using photochemical and electrochemical methods. These techniques offer mild and often highly selective ways to generate reactive intermediates.
Photochemical Activation: Irradiation with light of an appropriate wavelength could induce homolytic cleavage of the C-Br bond, generating a carbon-centered radical. This radical could then participate in a variety of transformations, such as additions to alkenes, cyclizations, or hydrogen atom transfer reactions.
Electrochemical Activation: Electrochemical reduction of the C-Br bond can generate a carbanion or a radical anion. These species can then be trapped with various electrophiles, providing a powerful tool for C-C and C-heteroatom bond formation. Electrochemical methods avoid the use of stoichiometric chemical reductants, making them an attractive green chemistry approach. researchgate.netnih.govresearchgate.net The electrochemical C-C bond cleavage of arylcyclopropanes has been demonstrated, suggesting that similar strategies could be applied to this compound to achieve 1,3-difunctionalization. nih.govresearchgate.net
Catalytic Applications and Organocatalytic Transformations of Derivatives
The development of catalytic transformations of this compound and its derivatives is a fertile area for future research. This includes both transition-metal catalysis and organocatalysis.
Transition-Metal Catalysis: The C-Br bond can readily participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. These reactions would allow for the introduction of a wide range of substituents, greatly expanding the chemical space accessible from this starting material.
Organocatalysis: Organocatalysis offers a metal-free alternative for asymmetric synthesis. fu-berlin.de The cyclopropane motif can be activated by organocatalysts, leading to enantioselective ring-opening reactions. fu-berlin.deresearchgate.net Derivatives of this compound could be designed to be suitable substrates for such transformations, providing access to chiral building blocks.
Role in Advanced Materials Science and Polymer Chemistry
The unique properties of the cyclopropane ring, such as its high strain energy and rigid structure, make it an interesting component for advanced materials and polymers. Future research could explore the incorporation of the this compound unit into polymer backbones or as pendant groups. The bromine atom could serve as a handle for post-polymerization modification, allowing for the fine-tuning of material properties. The resulting polymers might exhibit interesting thermal, mechanical, or optical properties.
Multi-Disciplinary Research Opportunities in Chemical Biology and Material Innovation
The potential applications of this compound extend beyond traditional organic synthesis into multidisciplinary fields.
Chemical Biology: Cyclopropane-containing molecules have been used as probes to study biological systems and as enzyme inhibitors. unl.pt The unique conformational constraints imposed by the cyclopropane rings in derivatives of this compound could be exploited to design novel bioactive compounds. unl.pt
Material Innovation: The high strain energy of the cyclopropane rings could be harnessed in the design of "smart" materials that respond to external stimuli, such as force or heat, by undergoing ring-opening reactions. This could lead to the development of self-healing materials or materials with tunable properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
